molecular formula C11H17ClN4O2 B6169408 4-[(4-hydrazinylphenyl)formamido]butanamide hydrochloride CAS No. 2413904-90-0

4-[(4-hydrazinylphenyl)formamido]butanamide hydrochloride

Cat. No.: B6169408
CAS No.: 2413904-90-0
M. Wt: 272.7
InChI Key:
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Description

4-[(4-Hydrazinylphenyl)formamido]butanamide hydrochloride is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a formamido group and a butanamide chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-hydrazinylphenyl)formamido]butanamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-nitrophenylhydrazine with butanoyl chloride to form 4-(4-nitrophenyl)butanamide. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield 4-(4-aminophenyl)butanamide. The final step involves the formylation of the amino group using formic acid or a formylating agent to produce 4-[(4-hydrazinylphenyl)formamido]butanamide, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydrazinylphenyl)formamido]butanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[(4-Hydrazinylphenyl)formamido]butanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-hydrazinylphenyl)formamido]butanamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl ring and formamido group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Aminophenyl)formamido]butanamide
  • 4-[(4-Nitrophenyl)formamido]butanamide
  • 4-[(4-Hydrazinylphenyl)acetamido]butanamide

Uniqueness

4-[(4-Hydrazinylphenyl)formamido]butanamide hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

CAS No.

2413904-90-0

Molecular Formula

C11H17ClN4O2

Molecular Weight

272.7

Purity

93

Origin of Product

United States

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